molecular formula C9H14BN B1298667 Diethyl(3-pyridyl)borane CAS No. 89878-14-8

Diethyl(3-pyridyl)borane

Cat. No.: B1298667
CAS No.: 89878-14-8
M. Wt: 147.03 g/mol
InChI Key: OJKBCQOJVMAHDX-UHFFFAOYSA-N
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Safety and Hazards

Diethyl(3-pyridyl)borane is classified as a hazardous chemical. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation . In case of contact with skin or eyes, it is advised to wash with plenty of water. If irritation persists, medical advice should be sought .

Mechanism of Action

Target of Action

Diethyl(3-pyridyl)borane is primarily used as a reactant in the preparation of inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase . The ATR protein kinase plays a crucial role in DNA damage response and is a potential target for anticancer agents .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is used in N-Methylation reactions of the pyridyl group, Palladium catalyzed amination reactions, intramolecular Heck reactions, and coupling reactions . These reactions result in the formation of inhibitors that can potentially inhibit the ATR protein kinase .

Biochemical Pathways

This compound affects the biochemical pathway involved in the synthesis of trisubstituted pyrimidines from polyhalopyrimidines via Suzuki coupling . This pathway is significant in the development of anticancer agents targeting the ATR protein kinase .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could impact its absorption and hence bioavailability

Result of Action

The primary result of the action of this compound is the formation of inhibitors of the ATR protein kinase . These inhibitors can potentially be used as anticancer agents, particularly for the treatment of prostate cancer .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, handling should be performed in a well-ventilated place, and dispersion of dust should be prevented . These conditions ensure the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

Diethyl(3-pyridyl)borane plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It is involved in N-methylation reactions of the pyridyl group, palladium-catalyzed amination reactions, intramolecular Heck reactions, and coupling reactions . The compound interacts with enzymes such as ATR protein kinase, which is crucial for DNA damage response and repair mechanisms . These interactions are typically characterized by the formation of covalent bonds, which facilitate the inhibition of enzyme activity, thereby impacting cellular processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with ATR protein kinase, for instance, can lead to alterations in the DNA damage response, affecting cell cycle progression and apoptosis . Additionally, this compound may impact other cellular pathways, contributing to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes like ATR protein kinase. By forming covalent bonds with these enzymes, the compound inhibits their activity, leading to downstream effects on cellular processes . This inhibition can result in changes in gene expression, as the DNA damage response pathways are altered. Additionally, this compound may interact with other proteins and biomolecules, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, particularly in the context of cancer treatment . At higher doses, this compound can cause toxic or adverse effects, including skin irritation, eye irritation, and respiratory issues . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in N-methylation and palladium-catalyzed reactions underscores its involvement in complex metabolic processes . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it determines the specific cellular processes that this compound can influence. Understanding the subcellular dynamics of this compound is crucial for optimizing its therapeutic applications.

Preparation Methods

Diethyl(3-pyridyl)borane can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromopyridine with diethylmethoxyborane in the presence of n-butyllithium in dibutyl ether . The reaction is carried out at -78°C under a nitrogen atmosphere. After the reaction, the mixture is allowed to warm to room temperature, followed by the addition of water and brine. The organic layer is separated, dried over sodium sulfate, and concentrated. The resulting slurry is dissolved in isopropanol, cooled, and the product is isolated by filtration .

Chemical Reactions Analysis

Diethyl(3-pyridyl)borane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents for other transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Diethyl(3-pyridyl)borane can be compared with other similar organoboron compounds, such as:

This compound is unique due to its specific reactivity in coupling reactions and its role in the synthesis of biologically active compounds.

Properties

IUPAC Name

diethyl(pyridin-3-yl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN/c1-3-10(4-2)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKBCQOJVMAHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC)(CC)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349087
Record name Diethyl(3-pyridyl)borane
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Molecular Weight

147.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89878-14-8
Record name 3-(Diethylboryl)pyridine
Source CAS Common Chemistry
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Record name 3-(Diethylboryl)pyridine
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Record name Diethyl(3-pyridyl)borane
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Record name 3-(diethylboranyl)pyridine
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Record name 3-(DIETHYLBORYL)PYRIDINE
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Synthesis routes and methods I

Procedure details

Into a solution of n-butyl lithium (165 ml, 264 mmol) in butyl ether (250 ml) at −78 degrees under nitrogen was added 3-bromopyridine (25.4 ml, 264 mmol). After 1 h, added diethylmethoxyborane (52 ml, 396 mmol). The mixture was allowed to warm to room temperature. After 16 h, added water and brine, separated organic layer, dried over sodium sulfate, then concentrated. The resulting slurry was dissolved in isopropanol (500 ml), cooled and the product isolated by filtration give diethyl(3-pyridyl)borane (29.8 g).
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Synthesis routes and methods II

Procedure details

n-Butyllithium (25.6 ml of a 2.5M solution in hexanes, 64 mmol) was added as a rapid stream of droplets to a solution of 3-bromopyridine (10.04 g, 64 mmol) in ether (200 ml) at -40° C., under nitrogen. The addition was carried out over 5 minutes and the reaction temperature was maintained below -40° C. throughout. The reaction was stirred at -40° C. for 20 minutes and then cooled to -70° C. whereupon diethylmethoxyborane in tetrahydrofuran (64.0 ml of a 1M solution, 64 mmol) was added as a rapid stream of droplets over 5 minutes. The reaction temperature was maintained below -63° C. throughout this addiition. The reaction was then allowed to warm slowly to room temperature whereupon it was diluted with ethylacetate and washed with brine. The organic layer was dried (Na2SO4) and the solvent removed under reduced pressure to give the crude product. This was purified by column chromatography on silica gel, eluting with dichloromethane to afford, after combination and evaporation of the appropriate fractions, the title compound as a yellow crystalline solid (7.3 g). Found: C,73.40; H,9.53; N,8.92; C9H14NB requires: C,73.52; H,9.60; N,9.53%.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl(3-pyridyl)borane
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Diethyl(3-pyridyl)borane
Reactant of Route 3
Diethyl(3-pyridyl)borane
Reactant of Route 4
Diethyl(3-pyridyl)borane
Reactant of Route 5
Diethyl(3-pyridyl)borane
Reactant of Route 6
Diethyl(3-pyridyl)borane

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